Cas no 1260505-34-7 (6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride)

6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride
- SB 242084 hydrochloride
- 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride
- 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride
- E98763
- 1260505-34-7
- KAC50534
- HY-13409B
- SB 242084 (monohydrochloride)
-
- インチ: InChI=1S/C21H19ClN4O2.ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);1H
- InChIKey: WOKOGXKQXNESDA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl
計算された属性
- せいみつぶんしりょう: 430.0963313g/mol
- どういたいしつりょう: 430.0963313g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 551
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 1745-5 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
€110.00 | 2023-07-10 | |
Axon Medchem | 1745-25 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
€380.00 | 2023-07-10 | |
Axon Medchem | 1745-5mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
€110.00 | 2025-03-06 | |
Axon Medchem | 1745-2 x 5 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 2 x 5 mg |
€140.00 | 2022-10-08 | |
A2B Chem LLC | AE68265-5mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 5mg |
$183.00 | 2024-04-20 | |
A2B Chem LLC | AE68265-25mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
$532.00 | 2024-04-20 | |
A2B Chem LLC | AE68265-10mg |
SB 242084 hydrochloride |
1260505-34-7 | ≥98% | 10mg |
$254.00 | 2024-04-20 | |
Axon Medchem | 1745-25mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 25mg |
€380.00 | 2025-03-06 | |
Axon Medchem | 1745-2 x 25 mg |
SB 242084 hydrochloride |
1260505-34-7 | 99% | 2 x 25 mg |
€500.00 | 2022-10-08 | |
A2B Chem LLC | AE68265-50mg |
SB 242084 hydrochloride |
1260505-34-7 | ≥98% | 50mg |
$891.00 | 2024-04-20 |
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride 関連文献
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochlorideに関する追加情報
Introduction to 6-Chloro-5-Methyl-N-(6-(2-Methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide Hydrochloride (CAS No. 1260505-34-7)
6-Chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride (CAS No. 1260505-34-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The structure of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride is characterized by a central indoline core, substituted with a chloro and methyl group on the indoline ring, and a pyridine moiety linked through an ether bond. The presence of these functional groups imparts unique pharmacological properties to the molecule, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride has shown promising results in preclinical studies for its anti-cancer activity. Research conducted at the National Cancer Institute demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel chemotherapeutic agent.
The neuroprotective effects of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride have also been explored in several studies. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating signaling pathways involved in neurodegeneration. This property makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound has good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rate. These characteristics suggest that it can be effectively administered orally, making it a convenient option for long-term therapy.
Safety assessments have also been conducted to evaluate the toxicity profile of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride. In vitro and in vivo studies have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
The synthesis of 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride involves several steps, including the formation of the indoline core, introduction of substituents, and final coupling reactions. Recent advancements in synthetic methods have led to more efficient and scalable processes, facilitating large-scale production for clinical trials and commercialization.
In conclusion, 6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-carboxamide hydrochloride (CAS No. 1260505-34-7) is a promising compound with diverse therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications, paving the way for its potential use in treating various diseases.
1260505-34-7 (6-chloro-5-methyl-N-(6-(2-methylpyridin-3-yloxy)pyridin-3-yl)indoline-1-car boxamide hydrochloride) 関連製品
- 1247602-07-8(3-(1-methyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine)
- 501008-30-6(1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 53636-56-9(methyl 3-bromopyridine-2-carboxylate)
- 1609123-53-6(tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate)
- 864377-28-6(4-(3-Bromophenyl)-2,6-diphenylpyrimidine)
- 1369168-47-7(3-(1,2-oxazol-4-yl)piperidine)
- 26049-71-8(Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)
- 477322-65-9(3-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzoyl)thiourea)
- 41270-96-6(4-IPP)
- 1094372-46-9(1-cyclopropyl-3-(2-methylfuran-3-yl)propane-1,3-dione)



